molecular formula C15H13BrN2O4 B3035088 4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 301193-45-3

4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline

Cat. No. B3035088
CAS RN: 301193-45-3
M. Wt: 365.18 g/mol
InChI Key: OBMAZRSHBBGUQZ-UHFFFAOYSA-N
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Description

The compound "4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline" is a derivative of aniline, which is a pivotal scaffold in medicinal chemistry and material science. Aniline derivatives are known for their diverse applications and are often modified to enhance their properties or to create new materials with specific functions.

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of oligo(N-phenyl-m-aniline)s with brominated groups was achieved through a one-pot procedure from nonbrominated oligomers, indicating the possibility of synthesizing complex brominated aniline derivatives in a similar manner . Additionally, the synthesis of Schiff bases derived from bromo-methyl aniline suggests that the target compound could also be synthesized through a condensation reaction to form a Schiff base, which is a common synthetic route for aniline derivatives .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of a 4-bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff base was determined, revealing a monoclinic crystal system and specific dihedral angles between aromatic rings . This information is crucial for understanding the conformation and potential reactivity of the target compound.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution, as demonstrated by the substitution of a bromine atom in a phthalodinitrile derivative . This suggests that the bromine in the target compound could also be susceptible to nucleophilic attack, potentially allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the presence of nitro groups can significantly affect the electronic structure and conformation of the molecule, as seen in the study of N-benzylideneaniline derivatives . The redox properties of brominated oligo(N-phenyl-m-aniline)s were investigated, showing that these compounds can be oxidized into cationic states with triplet spin-multiplicity . This indicates that the target compound may also exhibit interesting redox behavior due to its bromo and nitro substituents.

Scientific Research Applications

Spectroscopic Analysis

  • The molecular geometry and vibrational frequencies of similar compounds like 2-bromo-4-methylaniline have been explored using FTIR and FT-Raman spectroscopy. Such studies are crucial for understanding the influences of bromine, methyl, and amine groups on the geometry and vibrations of benzene structures (Ramalingam et al., 2010).

Biological Activity Studies

  • Research on related compounds has shown significant antibacterial, antifungal, and anti-inflammatory activities. This indicates potential applications in pharmaceuticals and biomedicine (Bhat et al., 2011).

Potentiometric Studies

  • Schiff bases derived from similar compounds have been studied for their antimicrobial activities and potentiometric properties with various metal ions. This kind of research is essential in developing new materials and sensors (Upadhyay et al., 2020).

Chemical Synthesis and Characterization

  • The synthesis and characterization of related compounds have been a focus area, providing insights into their structural properties and potential for creating novel materials (Li et al., 2012).

Non-Linear Optical Properties

  • Investigations into the non-linear optical properties of benzylidene-aniline derivatives suggest potential applications in photonics and optoelectronics (Tsunekawa et al., 1990).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Safety and Hazards

The compound has been classified with the hazard codes H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-9-4-11(2-3-12(9)16)17-7-10-5-14-15(22-8-21-14)6-13(10)18(19)20/h2-6,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMAZRSHBBGUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168453
Record name N-(4-Bromo-3-methylphenyl)-6-nitro-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301193-45-3
Record name N-(4-Bromo-3-methylphenyl)-6-nitro-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301193-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-3-methylphenyl)-6-nitro-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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